molecular formula C20H22N2O6S B7572321 Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate

Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate

Cat. No. B7572321
M. Wt: 418.5 g/mol
InChI Key: FRLKBZLAIVKGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoxazole and is known for its unique properties that make it suitable for use in scientific research.

Mechanism of Action

Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate works by inhibiting the activity of specific enzymes and pathways that are involved in the growth and proliferation of cancer cells. The compound also has anti-inflammatory properties that are attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate has been found to have a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of specific enzymes and pathways that are involved in the growth and proliferation of cancer cells. It has also been found to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate in lab experiments include its ability to inhibit the growth of cancer cells and reduce inflammation. However, the limitations of using this compound in lab experiments include the need for expertise in organic chemistry for its synthesis and the potential for toxicity at high concentrations.

Future Directions

For the study of Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate include further research into its anti-cancer and anti-inflammatory properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, and further research in this area is needed. Additionally, studies are needed to determine the optimal dosage and administration of the compound to minimize toxicity and maximize its therapeutic potential.

Synthesis Methods

The synthesis of Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate involves a multi-step process that requires expertise in organic chemistry. The synthesis begins with the reaction of 2-tert-butyl-5-nitrobenzoxazole with sodium hydride, followed by the reaction of the resulting compound with 4-aminophenol. The final step involves the reaction of the resulting compound with methyl chloroacetate to yield Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate.

Scientific Research Applications

Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. The compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-20(2,3)19-21-16-11-13(5-10-17(16)28-19)22-29(24,25)15-8-6-14(7-9-15)27-12-18(23)26-4/h5-11,22H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLKBZLAIVKGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate

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